

An In-depth Technical Guide to SHAAGtide and its Relation to CCL23 β

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Compound of Interest

Compound Name: SHAAGtide

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Introduction

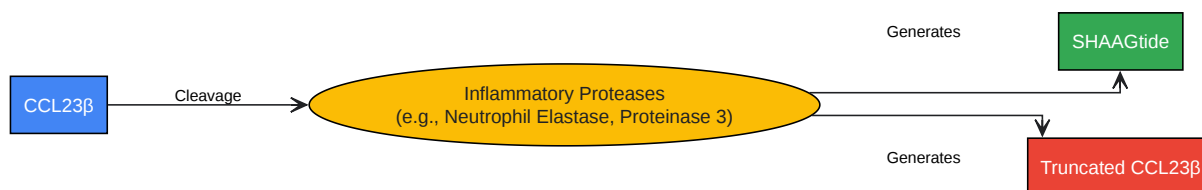
In the intricate landscape of inflammatory and immune responses, the chemokine C-C motif ligand 23 (CCL23) and its derivatives play a crucial role. This technical guide provides a comprehensive overview of CCL23 β , an isoform of CCL23, and its proteolytic product, **SHAAGtide**. Understanding the generation, receptor specificity, and functional consequences of these molecules is paramount for developing novel therapeutic strategies targeting inflammatory and immune-mediated diseases.

CCL23, also known as myeloid progenitor inhibitory factor-1 (MPIF-1) or CK β 8, is a chemokine that chemoattracts monocytes, resting T-lymphocytes, and neutrophils.[1] It exists in two alternatively spliced forms, CCL23 α (CK β 8) and the longer CCL23 β (CK β 8-1).[2] This guide will focus on CCL23 β and the generation of the bioactive peptide, **SHAAGtide**, through proteolytic cleavage.

Proteolytic Processing of CCL23 β to SHAAGtide

SHAAGtide is a peptide that is derived from the stepwise cleavage of CCL23 β by proteases associated with inflammation.[3] This proteolytic processing is a key event that generates a functionally distinct signaling molecule. The cleavage of CCL23 β at its C-terminus results in the release of **SHAAGtide**. [2] This process highlights a sophisticated mechanism of regulating

immune responses, where a single precursor protein can give rise to multiple bioactive fragments with different receptor specificities and functions.



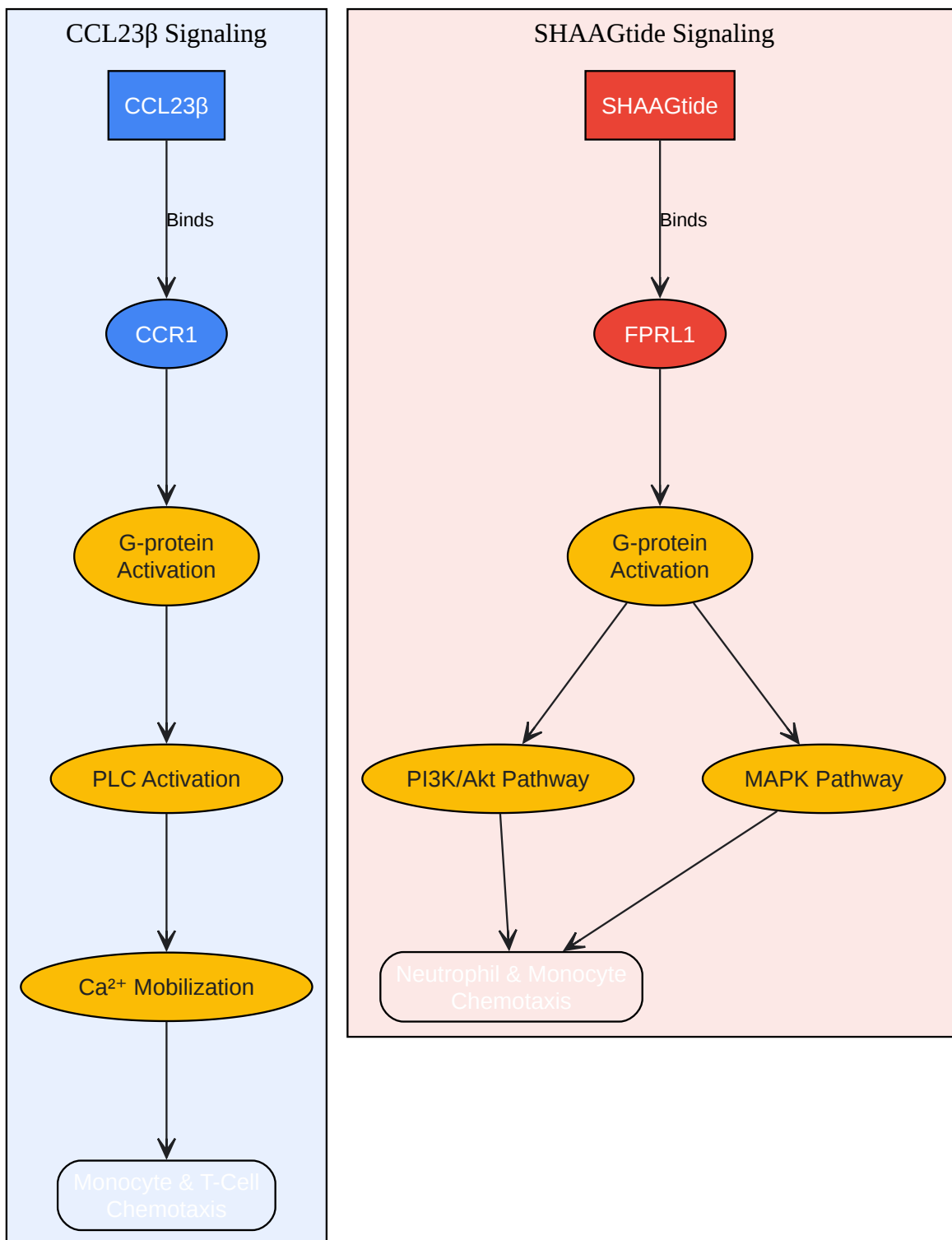
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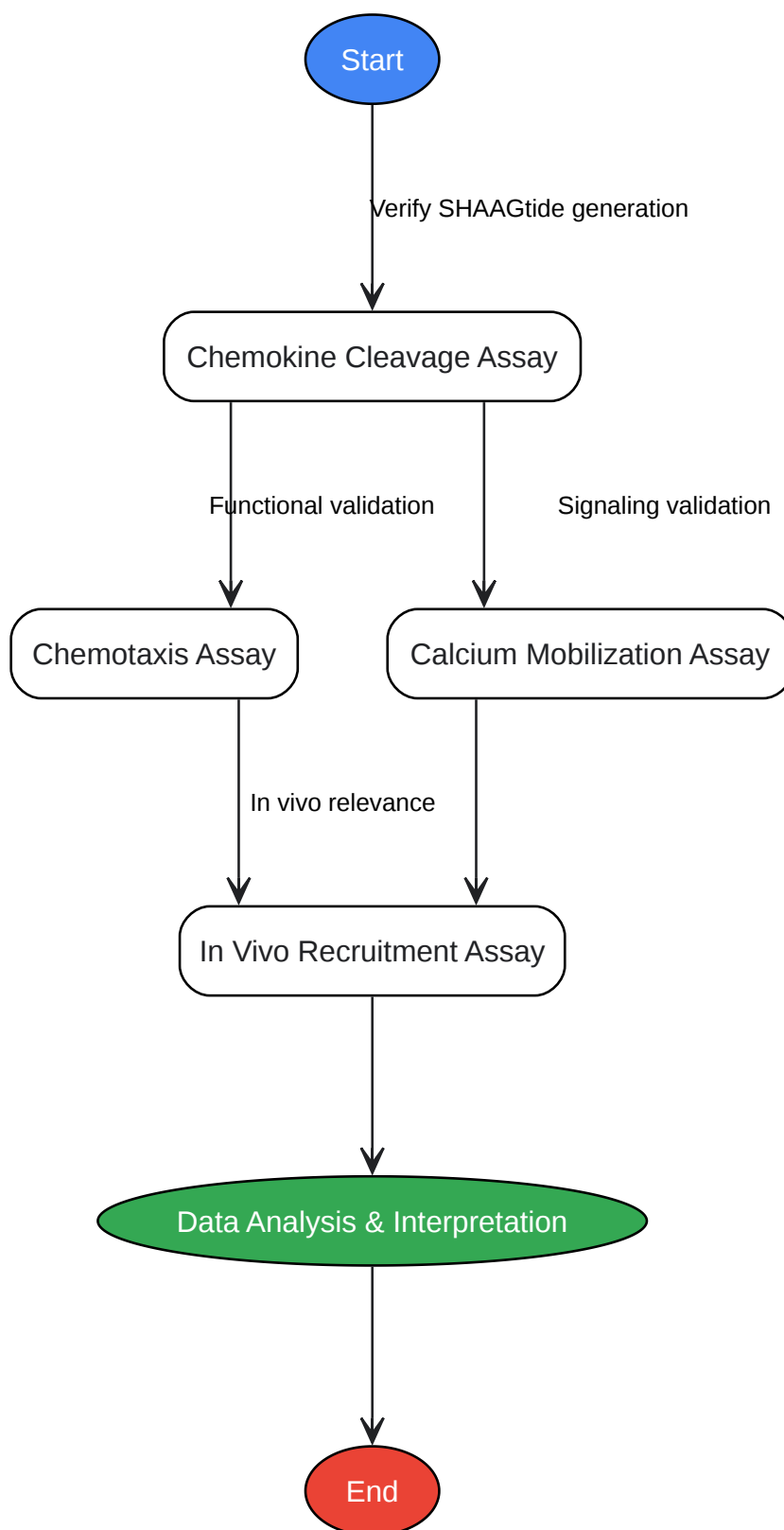
Fig 1. Proteolytic generation of **SHAAGtide** from CCL23β.

Receptor Specificity and Signaling Pathways

A critical aspect of the CCL23β/**SHAAGtide** system is the differential receptor usage of the parent molecule and its cleavage product. CCL23β is a ligand for the C-C chemokine receptor 1 (CCR1).[2] In contrast, **SHAAGtide** is a potent agonist for the formyl peptide receptor-like 1 (FPRL1), also known as FPR2, but is inactive at CCR1.[3]

The activation of CCR1 by CCL23β and FPRL1 by **SHAAGtide** initiates distinct downstream signaling cascades, leading to different cellular responses. CCR1 signaling is typically associated with the recruitment of monocytes and T-cells, while FPRL1 activation is known to potently attract neutrophils and monocytes.[2]





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